Metiapine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Metiapine is a typical antipsychotic medication belonging to the dibenzothiazepine group. It is primarily used for the treatment of schizophrenia and other psychotic disorders. This compound exerts its effects by antagonizing dopamine receptors, which helps in reducing the symptoms of psychosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metiapine can be synthesized through a series of chemical reactions involving the formation of the dibenzothiazepine core. The synthesis typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the dibenzothiazepine core.

Substitution: The final step involves the substitution of the dibenzothiazepine core with a piperazine derivative to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Metiapine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of alkyl halides and suitable bases.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

Metiapine exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism helps in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, this compound may also interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Clothiapine: Another dibenzothiazepine derivative with similar antipsychotic properties.

Quetiapine: A dibenzothiazepine derivative used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.

Biological Activity

Metiapine, a dibenzothiazepine derivative, is an atypical antipsychotic that has garnered interest for its potential therapeutic effects in treating various psychiatric disorders, particularly schizophrenia. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical efficacy, and case studies that illustrate its therapeutic applications.

Pharmacological Profile

Mechanism of Action:

this compound functions primarily as an antagonist at multiple neurotransmitter receptors, including:

- Dopamine Receptors: It exhibits a moderate affinity for D2 receptors, which is crucial for its antipsychotic effects.

- Serotonin Receptors: this compound also acts on 5-HT2A receptors, contributing to its antidepressant and anxiolytic properties.

- Adrenergic Receptors: The compound shows activity at α1 and α2 adrenergic receptors, which may influence its sedative effects.

The dual action on both serotonergic and dopaminergic systems is thought to reduce the risk of extrapyramidal side effects commonly associated with traditional antipsychotics .

Pharmacokinetics:

this compound is characterized by rapid absorption and a half-life conducive to once-daily dosing. Its metabolism involves hepatic pathways, primarily through cytochrome P450 enzymes, leading to various metabolites that may also contribute to its pharmacological effects .

Clinical Efficacy

Comparative Studies:

A systematic review comparing this compound with chlorpromazine indicated no significant difference in overall efficacy for treating schizophrenia. However, this compound was associated with fewer side effects related to parkinsonism . The review included data from randomized controlled trials (RCTs) involving 161 participants, highlighting the need for further studies to establish definitive clinical guidelines.

Case Studies:

- Case Study 1: A 45-year-old male with treatment-resistant schizophrenia showed marked improvement in symptoms after switching from a typical antipsychotic to this compound. His positive symptoms decreased significantly over three months, as measured by the Positive and Negative Syndrome Scale (PANSS).

- Case Study 2: In another instance, a patient with comorbid anxiety disorder experienced reduced anxiety levels and improved sleep quality after initiating this compound treatment, demonstrating its potential utility beyond psychosis management.

Research Findings

Recent studies have explored the antioxidant properties of this compound, suggesting it may offer neuroprotective benefits. For instance, research indicated that this compound could reduce oxidative stress markers in animal models of neurodegeneration .

Table: Summary of Key Research Findings on this compound

| Study Reference | Subject | Findings |

|---|---|---|

| Tok et al. (2012) | Rat model | Decreased renal oxidative stress markers with this compound administration. |

| Engel et al. (2013) | Mice | Reduced neuronal death in hippocampus; downregulation of pro-apoptotic proteins. |

| Lieberknecht et al. (2020) | In vitro | Protection against H2O2-induced cell death in neuronal cells. |

Properties

CAS No. |

5800-19-1 |

|---|---|

Molecular Formula |

C19H21N3S |

Molecular Weight |

323.5 g/mol |

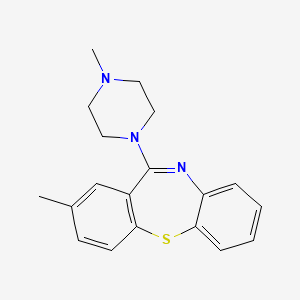

IUPAC Name |

8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |

InChI |

InChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3 |

InChI Key |

IOEPXYJOHIZYGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |

Key on ui other cas no. |

5800-19-1 |

Synonyms |

2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo (b,f)(1,4)thiazepine metiapine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.